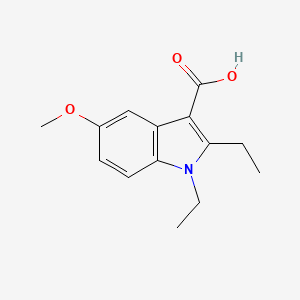
1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine . This compound, with its unique structure, offers potential for various synthetic and therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid can be achieved through several methods. One common approach involves the Fischer indole synthesis, which uses phenylhydrazine and a ketone under acidic conditions to form the indole core . The specific conditions for synthesizing this compound would involve the use of appropriate starting materials and reagents to introduce the diethyl and methoxy groups at the desired positions on the indole ring.
Industrial Production Methods
Industrial production of indole derivatives often involves multi-step synthesis processes that are optimized for yield and efficiency. These processes may include the use of catalysts, high-temperature reactions, and purification steps to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions may introduce new functional groups such as halogens or alkyl groups .
Scientific Research Applications
1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the study of biological pathways and interactions, particularly those involving indole derivatives.
Industry: It is used in the development of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. Indole derivatives are known to bind to various receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact mechanism may vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 5-Methoxy-1H-indole-3-carboxylic acid
- 2,3-Diethyl-1H-indole
- 1,2,3-Trisubstituted indoles
Uniqueness
1,2-Diethyl-5-methoxy-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other indole derivatives may not be as effective .
Properties
Molecular Formula |
C14H17NO3 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1,2-diethyl-5-methoxyindole-3-carboxylic acid |
InChI |
InChI=1S/C14H17NO3/c1-4-11-13(14(16)17)10-8-9(18-3)6-7-12(10)15(11)5-2/h6-8H,4-5H2,1-3H3,(H,16,17) |
InChI Key |
GDVNDJCKTMLFMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C2=C(N1CC)C=CC(=C2)OC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


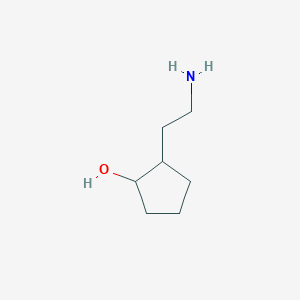
![7,7-Dimethyl-2-(2-methylphenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13233041.png)

![3-[1-(3-Bromophenyl)-2-oxopiperidin-3-yl]-3-oxopropanenitrile](/img/structure/B13233049.png)
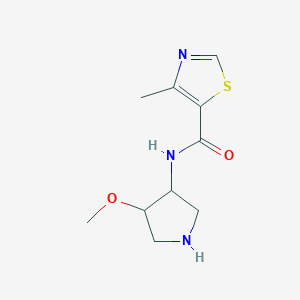
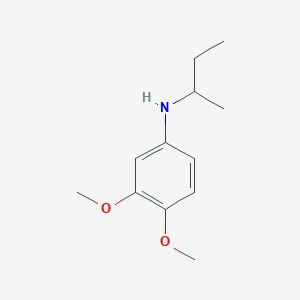
![Ethyl 1-oxaspiro[2.6]nonane-2-carboxylate](/img/structure/B13233075.png)


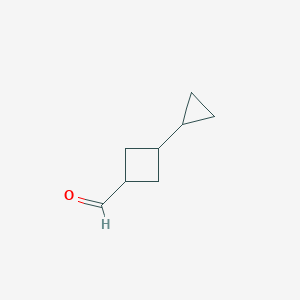
![2-[(4-Phenylbutan-2-yl)amino]propan-1-ol](/img/structure/B13233086.png)
![7-Methoxy-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-one](/img/structure/B13233094.png)
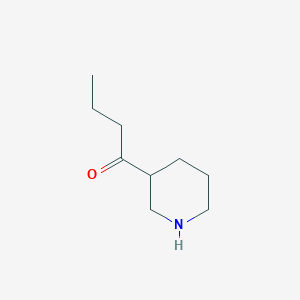
![2-[(Pyridin-3-yl)methoxy]propanoic acid hydrochloride](/img/structure/B13233099.png)
